4,4,5,5-Tetramethyl-2-(6-methyl-naphthalen-1-yl)-[1,3,2]dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(6-methyl-naphthalen-1-yl)-[1,3,2]dioxaborolane is an organic compound that belongs to the class of boronic esters. It is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a naphthyl group and four methyl groups. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(6-methyl-naphthalen-1-yl)-[1,3,2]dioxaborolane typically involves the reaction of 6-methyl-1-naphthylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:
6-Methyl-1-naphthylboronic acid+Pinacol→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(6-methyl-naphthalen-1-yl)-[1,3,2]dioxaborolane undergoes various types of chemical reactions, including:
Borylation: It can participate in borylation reactions at benzylic C-H bonds in the presence of palladium catalysts.
Hydroboration: It reacts with alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts to form hydroboration products.
Coupling Reactions: It can couple with aryl iodides in the presence of copper catalysts to form aryl boronates.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation reactions.
Transition Metal Catalysts: Employed in hydroboration reactions.
Copper Catalysts: Utilized in coupling reactions with aryl iodides.
Major Products
The major products formed from these reactions include pinacol benzyl boronate, hydroboration products of alkynes and alkenes, and aryl boronates .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(6-methyl-naphthalen-1-yl)-[1,3,2]dioxaborolane has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-boron bonds.
Materials Science: It is employed in the development of novel materials with unique optical and electronic properties.
Medicinal Chemistry: It is investigated for its potential use in drug discovery and development, particularly in the synthesis of boron-containing pharmaceuticals.
Industrial Applications: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(6-methyl-naphthalen-1-yl)-[1,3,2]dioxaborolane exerts its effects involves the formation of stable boron-carbon bonds. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating various chemical transformations. The molecular targets and pathways involved in its reactions include the activation of C-H bonds and the formation of boronate esters .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester without the naphthyl group.
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A derivative with a methoxy group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of a naphthyl group.
Uniqueness
4,4,5,5-Tetramethyl-2-(6-methyl-naphthalen-1-yl)-[1,3,2]dioxaborolane is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(6-methylnaphthalen-1-yl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO2/c1-12-9-10-14-13(11-12)7-6-8-15(14)18-19-16(2,3)17(4,5)20-18/h6-11H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYSWQQVSXUKEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC(=CC3=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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